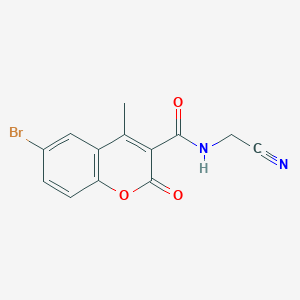
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.212. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine and its derivatives have been explored for their role in catalytic processes. Studies show that complexes formed with this compound can act as effective catalysts for methoxycarbonylation of olefins, converting them into linear and branched esters. This process is significant in industrial chemistry for the production of various chemicals and materials (Zulu, Nyamato, Tshabalala, & Ojwach, 2020). Additionally, related palladium complexes have been studied for selective ethylene dimerization, indicating the compound's potential in polymer production and processing (Nyamato, Ojwach, & Akerman, 2015).
Structural and Molecular Studies
Research into the structural and molecular characteristics of this compound derivatives has been extensive. Crystal and molecular structures of related compounds have been analyzed, providing insights into their chemical properties and potential applications in various fields, such as pharmaceuticals (Richter et al., 2023). Studies on hydrogen bonding and pi-stacked chains in these compounds reveal their potential in forming stable molecular structures, which could be beneficial in drug design and material science (Glidewell, Low, Melguizo, & Quesada, 2003).
Supramolecular Chemistry
In the field of supramolecular chemistry, the compound and its analogs have been synthesized and characterized, highlighting their role in forming bifunctional aromatic N-heterocycles. These structures are important for developing new materials and drugs due to their unique hydrogen-bonding capabilities (Aakeröy, Schultheiss, Desper, & Moore, 2007).
DNA Interaction Studies
Some studies have focused on the interaction of related compounds with DNA. Cu(II) complexes of tridentate ligands, including variants of this compound, have shown promising results in DNA binding and nuclease activity, which can have implications in cancer research and therapy (Kumar et al., 2012).
Pharmaceutical Research
Research also extends to pharmaceutical applications, where derivatives of this compound are investigated for their potential use in drug synthesis and as components of therapeutic agents. This includes studies on their antimicrobial and antidiabetic properties, which are vital in addressing global health challenges (S. G, D. K, S. P, & B. N, 2023).
Corrosion Inhibition
Another significant application is in the field of materials science, particularly as corrosion inhibitors. Compounds like 4-(4-methoxy-6-methylpyrimidin-2-yl)imino)methyl)benzaldehyde, a derivative of the primary compound, have shown high efficiency in preventing corrosion of metals, which is crucial in industrial maintenance and longevity of materials (Kumar, Yadav, & Singh, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methoxy-6-methylpyrimidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-8(12-2)11-7(10-6)3-4-9/h5H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKZZZDUDHMOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
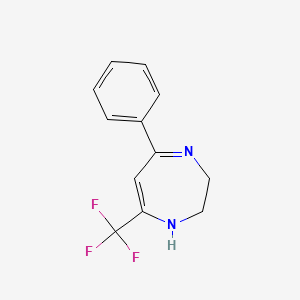

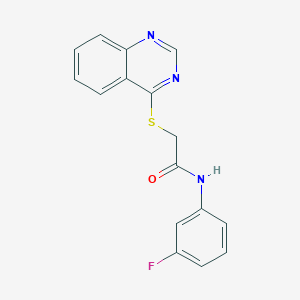
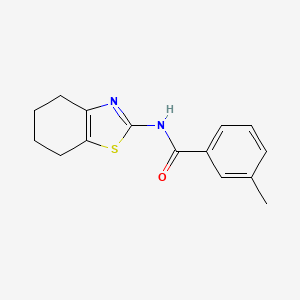

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)
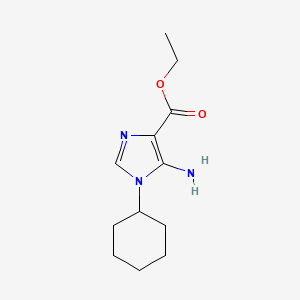
![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)
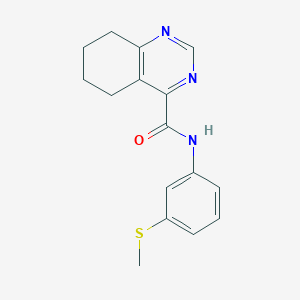
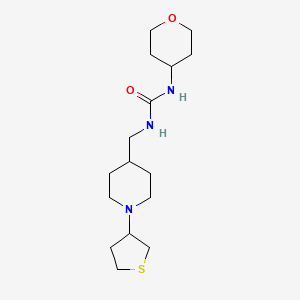


![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)
